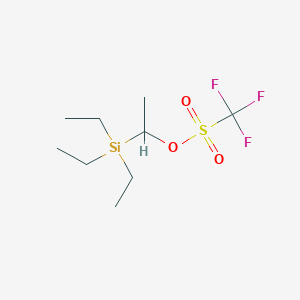
1-(Triethylsilyl)ethyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Triethylsilyl)ethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H15F3O3SSi and a molecular weight of 264.34 g/mol . It is commonly used as a silylating agent and a Lewis acid catalyst in various chemical reactions . The compound is known for its high reactivity and versatility in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Triethylsilyl)ethyl trifluoromethanesulfonate can be synthesized through the reaction of triethylsilyl chloride with trifluoromethanesulfonic acid . The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct . The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The compound is usually purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Triethylsilyl)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the trifluoromethanesulfonate group with other functional groups.
Hydrolysis: The compound is sensitive to moisture and can hydrolyze to form triethylsilanol and trifluoromethanesulfonic acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Temperature: The reactions are usually conducted at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products:
Aplicaciones Científicas De Investigación
1-(Triethylsilyl)ethyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a silylating agent to protect hydroxyl groups during chemical reactions.
Material Science: It is used in the synthesis of silicon-based materials and polymers.
Pharmaceuticals: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 1-(Triethylsilyl)ethyl trifluoromethanesulfonate involves the activation of nucleophiles through the formation of a silyl ether intermediate . The trifluoromethanesulfonate group acts as a leaving group, facilitating the substitution reaction . The compound’s high reactivity is attributed to the strong electron-withdrawing effect of the trifluoromethanesulfonate group, which enhances the electrophilicity of the silicon atom .
Comparación Con Compuestos Similares
Trimethylsilyl trifluoromethanesulfonate: Similar in structure but with methyl groups instead of ethyl groups.
Triethylsilyl chloride: Lacks the trifluoromethanesulfonate group and is less reactive.
Triethylsilyl trifluoroacetate: Contains a trifluoroacetate group instead of a trifluoromethanesulfonate group.
Uniqueness: 1-(Triethylsilyl)ethyl trifluoromethanesulfonate is unique due to its combination of high reactivity and stability under anhydrous conditions . Its ability to act as both a silylating agent and a Lewis acid catalyst makes it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
653603-81-7 |
|---|---|
Fórmula molecular |
C9H19F3O3SSi |
Peso molecular |
292.39 g/mol |
Nombre IUPAC |
1-triethylsilylethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C9H19F3O3SSi/c1-5-17(6-2,7-3)8(4)15-16(13,14)9(10,11)12/h8H,5-7H2,1-4H3 |
Clave InChI |
NMDOURUVZHTCOJ-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C(C)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanone, 1-[2-[(1-methylethyl)seleno]-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B15160456.png)
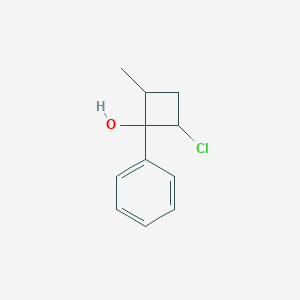
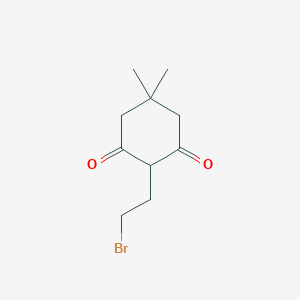
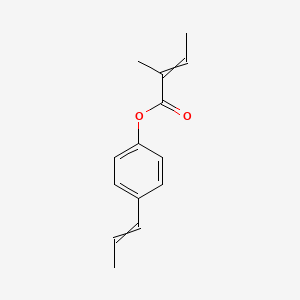
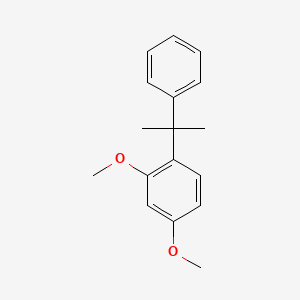
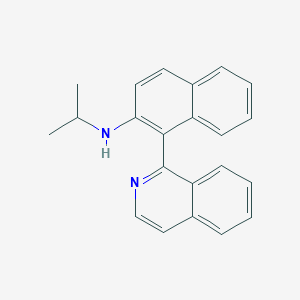
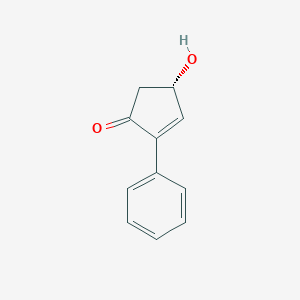
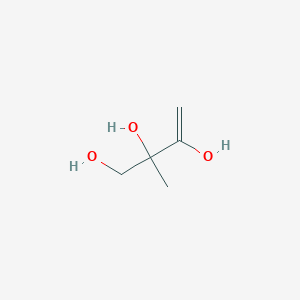
boranyl](/img/structure/B15160523.png)
![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)
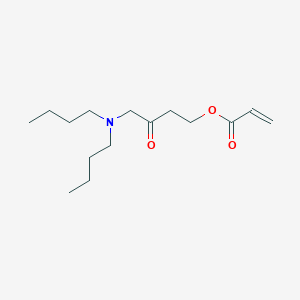
![2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one](/img/structure/B15160533.png)
![4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15160534.png)
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-f][1,10]phenanthroline](/img/structure/B15160542.png)
